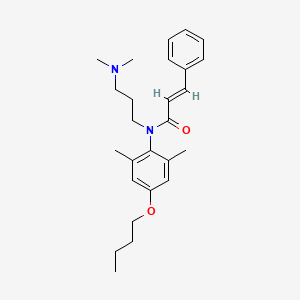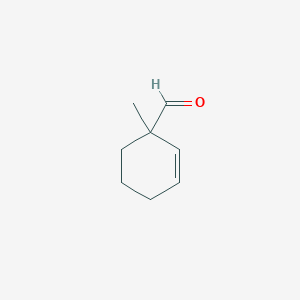
1-Methylcyclohex-2-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclohex-2-ene-1-carbaldehyde is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexene, featuring a methyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylcyclohex-2-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexene followed by oxidation. For instance, methylation of cyclohexene can be achieved using methyl iodide in the presence of a strong base like potassium tert-butoxide. The resulting methylcyclohexene is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. Catalysts such as palladium or platinum are often employed to facilitate the oxidation of methylcyclohexene under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylcyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: 1-Methylcyclohex-2-ene-1-carboxylic acid
Reduction: 1-Methylcyclohex-2-en-1-ol
Substitution: Secondary alcohols with various alkyl groups.
Applications De Recherche Scientifique
1-Methylcyclohex-2-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-Methylcyclohex-2-ene-1-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s reactivity is influenced by the electron-donating effect of the methyl group, which stabilizes the intermediate species formed during reactions .
Comparaison Avec Des Composés Similaires
- 2-Methyl-1-cyclohexene-1-carbaldehyde
- 3-Methylcyclohex-2-enone
- Cyclohexene-1-carboxaldehyde
Comparison: 1-Methylcyclohex-2-ene-1-carbaldehyde is unique due to the position of the methyl group and the aldehyde functional group. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to 2-Methyl-1-cyclohexene-1-carbaldehyde, it has different steric and electronic properties, leading to variations in reaction outcomes .
Propriétés
Numéro CAS |
22911-31-5 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1-methylcyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-8(7-9)5-3-2-4-6-8/h3,5,7H,2,4,6H2,1H3 |
Clé InChI |
DERUPGPGCWUEJI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


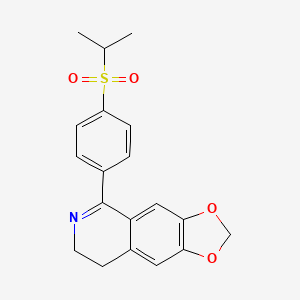
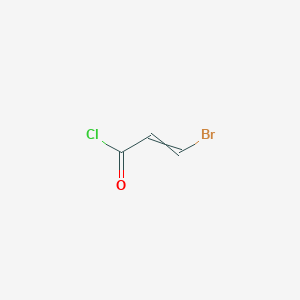


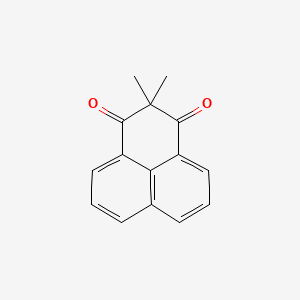
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)
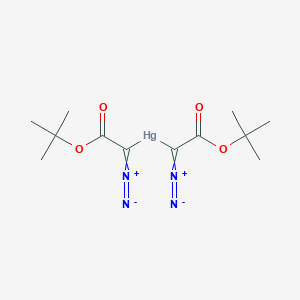

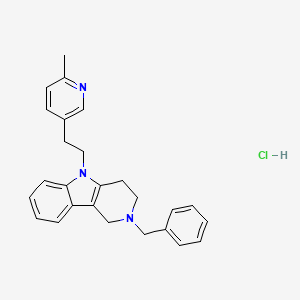
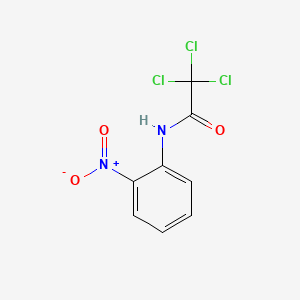
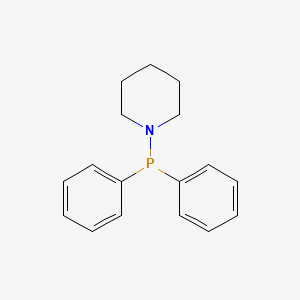
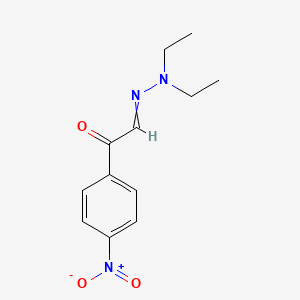
![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
